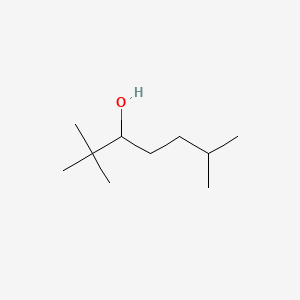
2,2,6-Trimethylheptan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethylheptan-3-ol: is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of three methyl groups attached to the heptane chain. This compound is often used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylheptan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2,2,6-Trimethylheptan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethylheptan-3-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,6-Trimethylheptan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form alkanes using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed:
Oxidation: 2,2,6-Trimethylheptan-3-one.
Reduction: Corresponding alkanes.
Substitution: Alkyl chlorides.
Scientific Research Applications
Chemistry: 2,2,6-Trimethylheptan-3-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound can be used as a solvent or reagent in biochemical assays and experiments.
Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential pharmaceutical uses.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,6-Trimethylheptan-3-ol depends on its chemical reactivity. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various reactions. Its molecular targets and pathways are primarily related to its functional group interactions in chemical processes.
Comparison with Similar Compounds
2,2,4-Trimethylpentan-3-ol: Another branched alcohol with similar structural features.
2,2,5-Trimethylhexan-3-ol: A compound with a similar backbone but different branching.
2,2,3-Trimethylbutan-3-ol: A smaller branched alcohol with comparable properties.
Uniqueness: 2,2,6-Trimethylheptan-3-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structural arrangement influences its physical and chemical properties, making it distinct from other similar compounds.
Properties
CAS No. |
66256-43-7 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,2,6-trimethylheptan-3-ol |
InChI |
InChI=1S/C10H22O/c1-8(2)6-7-9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
AXUPPSSNJCYJOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















